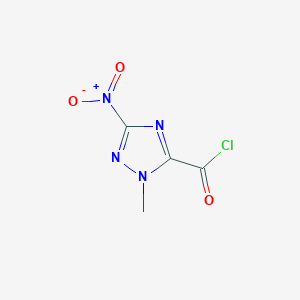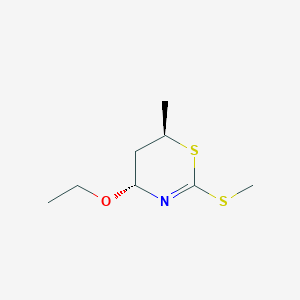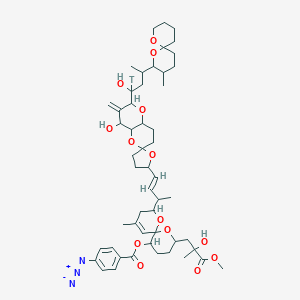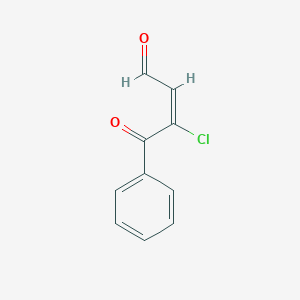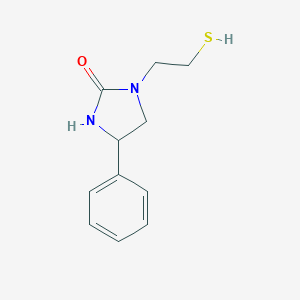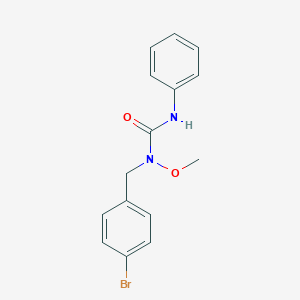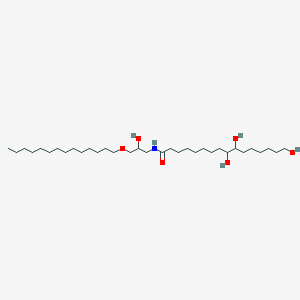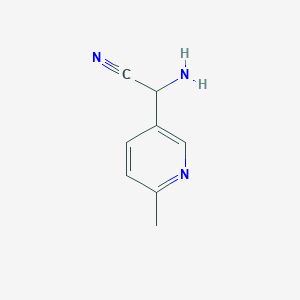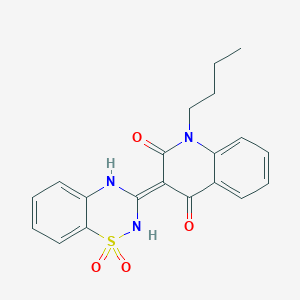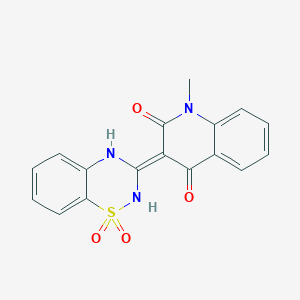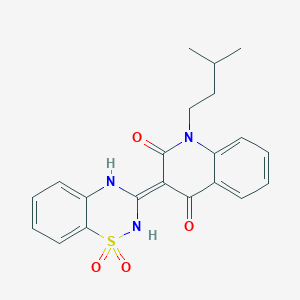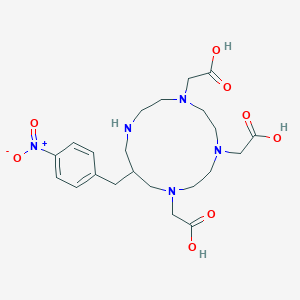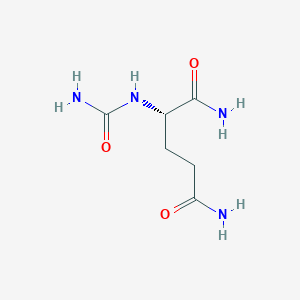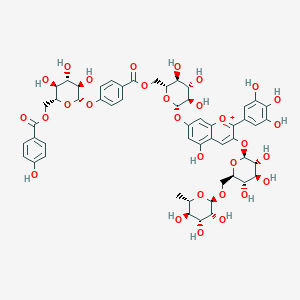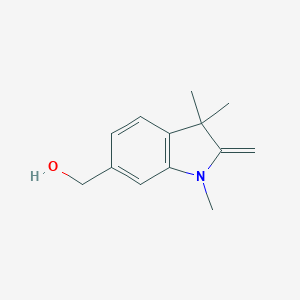
(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol, also known as TMI or Indomethacin Amide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TMI is a derivative of Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), which has been widely used for the treatment of various inflammatory conditions. However, TMI has shown to possess unique properties that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme responsible for the production of inflammatory mediators. (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has been shown to modulate the activity of various neurotransmitters, which may contribute to its effects on cognitive function.
Biochemical and Physiological Effects:
(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has also been shown to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation. Furthermore, (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields and purity. (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol is also soluble in various solvents, which makes it suitable for different experimental conditions. However, (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has some limitations for lab experiments. It has low water solubility, which may limit its use in some assays. Additionally, (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has not been extensively studied for its toxicity and pharmacokinetics, which may affect its suitability for further research.
Direcciones Futuras
There are several future directions for the research on (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its effects on the gut microbiome, as recent studies have shown that gut bacteria play a crucial role in various physiological processes. Additionally, further studies are needed to determine the safety and pharmacokinetics of (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol, which may pave the way for its clinical development.
Conclusion:
In conclusion, (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol is a promising compound that has shown potential for the development of new drugs. (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has anti-inflammatory, anti-cancer, and cognitive-enhancing effects, which make it a versatile compound for further research. Although (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has some limitations for lab experiments, its advantages and unique properties make it a valuable tool for investigating various biological processes. Future research on (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol may lead to the development of new therapies for various diseases.
Métodos De Síntesis
(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol can be synthesized through a multistep process starting from Indomethacin. The first step involves the conversion of Indomethacin to 1,3,3-trimethyl-2-methyleneindoline-2-oxide, which is then reduced to (1,3,3-trimethyl-2-methylideneindol-6-yl)methanol using sodium borohydride. The synthesis of (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has been optimized to produce high yields and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has been the subject of several scientific studies due to its potential therapeutic applications. One study found that (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has anti-inflammatory properties that are comparable to Indomethacin, but with fewer side effects. Another study demonstrated that (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has anti-cancer effects by inhibiting the growth of cancer cells. (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has shown to improve cognitive function in animal models.
Propiedades
Número CAS |
143445-60-7 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
(1,3,3-trimethyl-2-methylideneindol-6-yl)methanol |
InChI |
InChI=1S/C13H17NO/c1-9-13(2,3)11-6-5-10(8-15)7-12(11)14(9)4/h5-7,15H,1,8H2,2-4H3 |
Clave InChI |
AEHQXBMDJNFAGO-UHFFFAOYSA-N |
SMILES |
CC1(C(=C)N(C2=C1C=CC(=C2)CO)C)C |
SMILES canónico |
CC1(C(=C)N(C2=C1C=CC(=C2)CO)C)C |
Sinónimos |
(1,3,3-TRIMETHYL-2-METHYLENE-2,3-DIHYDRO-1H-INDOL-6-YL)-METHANOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



